4-Formylcyclohex-3-ene-1-carbonitrile
Description
4-Formylcyclohex-3-ene-1-carbonitrile (C₈H₇NO) is a cyclohexene derivative featuring a formyl (-CHO) group at position 4 and a nitrile (-CN) group at position 1. The compound’s structure combines the electron-withdrawing effects of both substituents, rendering it highly reactive in organic synthesis. The conjugated diene system (cyclohexene ring) and the formyl group make it a valuable intermediate for Diels-Alder reactions, nucleophilic additions, and polymer precursors. Its nitrile group further enhances versatility, enabling transformations into amines, carboxylic acids, or heterocycles.
Properties
CAS No. |
55676-39-6 |
|---|---|
Molecular Formula |
C8H9NO |
Molecular Weight |
135.16 g/mol |
IUPAC Name |
4-formylcyclohex-3-ene-1-carbonitrile |
InChI |
InChI=1S/C8H9NO/c9-5-7-1-3-8(6-10)4-2-7/h3,6-7H,1-2,4H2 |
InChI Key |
PXFGWEBRIXPSDC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=CCC1C#N)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Formylcyclohex-3-ene-1-carbonitrile can be achieved through several methods. One common approach involves the bromination of cyclohex-2-enone followed by cyanation. The process typically involves the following steps :
Bromination: Cyclohex-2-enone is treated with bromine (Br2) in the presence of hydrobromic acid (HBr) to form 2-bromo-2-cyclohexen-1-one.
Cyanation: The brominated intermediate is then reacted with sodium cyanide (NaCN) in the presence of acetic acid (AcOH) to yield 4-Formylcyclohex-3-ene-1-carbonitrile.
Industrial Production Methods
Industrial production methods for 4-Formylcyclohex-3-ene-1-carbonitrile are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-Formylcyclohex-3-ene-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4).
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Various nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed
Oxidation: 4-Formylcyclohex-3-ene-1-carboxylic acid.
Reduction: 4-Formylcyclohex-3-ene-1-amine.
Substitution: Depending on the nucleophile, products such as 4-Formylcyclohex-3-ene-1-alkylamine or 4-Formylcyclohex-3-ene-1-alkoxy compounds.
Scientific Research Applications
4-Formylcyclohex-3-ene-1-carbonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Formylcyclohex-3-ene-1-carbonitrile involves its interaction with various molecular targets. The formyl group can participate in nucleophilic addition reactions, while the nitrile group can undergo nucleophilic substitution. These interactions can lead to the formation of new compounds with different biological activities .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Key Structural and Functional Differences
The compound is compared to two primary analogues:
- 4-Methyl-3-cyclohexene-1-carbonitrile (C₈H₁₁N, CAS 6824-60-8)
- Isomeric methyl derivatives (e.g., 3-methylcyclohex-3-ene-1-carbonitrile and 4-methylcyclohex-3-ene-1-carbonitrile mixture, CAS 38094-70-1)
Table 1: Structural and Physical Properties
| Property | 4-Formylcyclohex-3-ene-1-carbonitrile | 4-Methyl-3-cyclohexene-1-carbonitrile | 3-Methyl-3-cyclohexene-1-carbonitrile |
|---|---|---|---|
| Molecular Formula | C₈H₇NO | C₈H₁₁N | C₈H₁₁N |
| Molecular Weight (g/mol) | 133.15 | 121.18 | 121.18 |
| Functional Groups | Formyl (-CHO), nitrile (-CN) | Methyl (-CH₃), nitrile (-CN) | Methyl (-CH₃), nitrile (-CN) |
| Substituent Position | 4-formyl, 1-cyano | 4-methyl, 1-cyano | 3-methyl, 1-cyano |
| Electron Effects | Strongly electron-withdrawing | Electron-donating (methyl) | Electron-donating (methyl) |
Table 2: Reactivity Comparison
| Reaction Type | 4-Formyl Derivative | Methyl Derivatives |
|---|---|---|
| Diels-Alder Kinetics | Faster (k ≈ 2.5 × 10⁻³ M⁻¹s⁻¹) | Slower (k ≈ 1.1 × 10⁻³ M⁻¹s⁻¹) |
| Nucleophilic Addition | High yield (>85%) | Moderate yield (50–60%) |
| Oxidation Sensitivity | Prone to form carboxylic acids | Resistant |
Isomerism and Steric Effects
The positional isomerism in methyl-substituted derivatives (e.g., 3-methyl vs. 4-methyl) significantly impacts steric hindrance and regioselectivity . For instance:
- 3-Methyl isomer : The methyl group at position 3 creates steric crowding near the nitrile, reducing accessibility for nucleophiles.
- 4-Methyl isomer : The methyl group at position 4 exerts minimal steric interference, favoring reactions at the nitrile site. In contrast, the formyl group in 4-formylcyclohex-3-ene-1-carbonitrile directs reactivity toward the carbonyl rather than the nitrile.
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